N-((2-methyl-1H-indol-5-yl)methyl)-2-(naphthalen-2-yloxy)acetamide
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Overview
Description
N-((2-methyl-1H-indol-5-yl)methyl)-2-(naphthalen-2-yloxy)acetamide is a complex organic compound featuring an indole ring system, a methyl group, and a naphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((2-methyl-1H-indol-5-yl)methyl)-2-(naphthalen-2-yloxy)acetamide typically involves multiple steps, starting with the preparation of the indole core The indole ring can be synthesized through the Fischer indole synthesis or the Biltz synthesis
Industrial Production Methods: On an industrial scale, the compound is synthesized using optimized reaction conditions to ensure high yield and purity. This involves the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process is designed to be scalable and cost-effective for large-scale production.
Chemical Reactions Analysis
Types of Reactions: N-((2-methyl-1H-indol-5-yl)methyl)-2-(naphthalen-2-yloxy)acetamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-5-carboxylic acid derivatives.
Reduction: Reduction reactions can be performed on the naphthalene moiety to produce reduced naphthalene derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the acetyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and alcohols are used in substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation: Indole-5-carboxylic acid derivatives.
Reduction: Reduced naphthalene derivatives.
Substitution: Substituted acetamide derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.
Biology: It has shown potential as a bioactive molecule with various biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is being investigated for its therapeutic potential in treating various diseases, such as cancer and infections.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which N-((2-methyl-1H-indol-5-yl)methyl)-2-(naphthalen-2-yloxy)acetamide exerts its effects involves interaction with specific molecular targets and pathways. The indole ring system is known to bind to various receptors and enzymes, leading to biological responses. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Sumatriptan: Another indole derivative used in the treatment of migraines.
Indomethacin: An anti-inflammatory drug with an indole ring system.
Ibuprofen: A nonsteroidal anti-inflammatory drug (NSAID) with a similar structure.
Uniqueness: N-((2-methyl-1H-indol-5-yl)methyl)-2-(naphthalen-2-yloxy)acetamide is unique due to its specific combination of functional groups and its potential applications in various fields. Its distinct structure allows for diverse chemical reactions and biological activities, making it a valuable compound in scientific research and industry.
Properties
IUPAC Name |
N-[(2-methyl-1H-indol-5-yl)methyl]-2-naphthalen-2-yloxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2/c1-15-10-19-11-16(6-9-21(19)24-15)13-23-22(25)14-26-20-8-7-17-4-2-3-5-18(17)12-20/h2-12,24H,13-14H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCBBGTPVTSRODG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2)CNC(=O)COC3=CC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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